Compound Description: This compound is a carbapenem antibiotic. [] Carbapenem antibiotics are a class of β-lactam antibiotics with a broad spectrum of antibacterial activity. They are often used to treat serious bacterial infections. []
Compound Description: This compound contains both a cyclobutane ring and a triazole ring within its structure. [] 1,2,4-triazole derivatives are known for their diverse pharmacological properties, including antibacterial, antidepressant, antitubercular, analgesic, and antiviral activities. [] Cyclobutane derivatives, particularly 3-substituted cyclobutane carboxylic acid derivatives, also exhibit noteworthy biological activities, such as anti-inflammatory, antidepressant, and liquid crystal properties. []
Compound Description: NBDHEX is a nitrobenzoxadiazole derivative that exhibits potent cytotoxic activity against various cancer cell lines and the protozoan parasite Giardia duodenalis. [] Importantly, NBDHEX demonstrates gametocyte-selective inhibition of Plasmodium falciparum, the parasite responsible for malaria, and effectively blocks parasite transmission through Anopheles mosquitoes. []
Compound Description: This compound is a cephalothin derivative designed as a prodrug to deliver 6-mercaptopurine (6-MP) specifically to cancer tissues. [] Its design exploits the lower extracellular pH and elevated glutathione (GSH) levels often found in tumor environments. []
Compound Description: Ceftriaxone sodium is a third-generation cephalosporin antibiotic administered intravenously or intramuscularly. [] It is effective against a broad spectrum of bacteria and is often used to treat community-acquired infections like pneumonia and urinary tract infections. [] Ceftriaxone's advantages include once-daily dosing and efficacy against bacterial strains resistant to earlier generations of cephalosporins. []
Compound Description: This compound is a key intermediate in the synthesis of prulifloxacin (NM441), a novel tricyclic quinolone antibacterial agent. [] Quinolones are a class of synthetic broad-spectrum antibacterial drugs that target bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication and repair. []
Compound Description: FAC is a carbapenem antibiotic evaluated for its stability against porcine renal dehydropeptidase-I (DHP-I), an enzyme that can inactivate certain antibiotics. []
Compound Description: Cefazedone, a cephalosporin antibiotic, demonstrates significant antibacterial activity against various Gram-positive and Gram-negative bacterial strains. []
Compound Description: This compound serves as a fundamental structure in the development of several novel cephalosporin derivatives. These derivatives have shown promising antibacterial and antifungal properties. []
Compound Description: This compound is a conformationally constrained derivative of S-[2-[(1-iminoethyl)amino]ethyl]homocysteine designed to investigate its potential as a nitric oxide synthase (NOS) inhibitor. [] NOS is responsible for producing nitric oxide, a signaling molecule involved in various physiological and pathological processes. []
Compound Description: Similar to the previous compound, (4S)-4-[[2-[(1-Iminoethyl)amino]ethyl]thio]-L-proline is another conformationally constrained derivative of S-[2-[(1-iminoethyl)amino]ethyl]homocysteine synthesized and evaluated for its potential as a nitric oxide synthase (NOS) inhibitor. []
Source and Classification
Ruzinurad is synthesized from various chemical precursors through multiple reaction pathways. It falls under the category of synthetic organic compounds designed to modulate uric acid levels in patients with conditions such as gout and hyperuricemia. The compound's classification as a URAT1 inhibitor places it alongside other known inhibitors like lesinurad and verinurad.
Synthesis Analysis
Methods and Technical Details
The synthesis of Ruzinurad involves several key steps:
Starting Materials: The synthesis begins with readily available aromatic compounds that serve as the backbone for constructing the final product.
Functionalization: Various functional groups are introduced through reactions such as nucleophilic substitutions and coupling reactions, often utilizing reagents like thionyl chloride or boronic acids.
Purification: After each synthetic step, purification techniques such as column chromatography are employed to isolate the desired intermediates and final product.
For example, one method includes treating an aromatic compound with thionyl chloride to form an acyl chloride, which is then reacted with ammonia to yield an amide intermediate. Subsequent reduction steps may involve lithium aluminum hydride to convert amides into amines.
Molecular Structure Analysis
Structure and Data
Ruzinurad's molecular structure can be characterized by its specific arrangement of atoms, functional groups, and stereochemistry. The compound typically features a biphenyl or diarylmethane backbone, which is essential for its interaction with the URAT1 binding site. Spectroscopic methods such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are employed to confirm its structure.
Structural Features
Molecular Formula: The molecular formula provides insights into the number of atoms present in Ruzinurad.
3D Structure: Advanced techniques like X-ray crystallography or cryo-electron microscopy can elucidate the three-dimensional conformation of Ruzinurad when bound to URAT1.
Chemical Reactions Analysis
Reactions and Technical Details
The chemical reactions involved in synthesizing Ruzinurad may include:
Coupling Reactions: Utilizing Suzuki or Heck coupling to form carbon-carbon bonds between aromatic rings.
Hydrolysis: Converting esters or amides into their corresponding acids or amines under acidic or basic conditions.
Cyclization: Forming cyclic structures through intramolecular reactions that enhance biological activity.
These reactions are carefully optimized for yield and purity, often requiring specific conditions such as temperature control and reaction time.
Mechanism of Action
Process and Data
Ruzinurad exerts its pharmacological effects primarily through competitive inhibition of URAT1. By binding to the transporter, it prevents uric acid reabsorption in the kidneys, leading to increased urinary excretion of uric acid. This mechanism is crucial for managing conditions associated with elevated uric acid levels.
Binding Affinity
The binding affinity of Ruzinurad for URAT1 can be quantified using assays that measure inhibition constants (IC50 values). Such studies reveal how effectively Ruzinurad can compete with uric acid for binding to URAT1.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Ruzinurad typically appears as a white crystalline solid.
Solubility: Its solubility profile in various solvents is essential for formulation development.
Chemical Properties
Stability: The stability of Ruzinurad under different pH conditions and temperatures is evaluated to ensure its efficacy during storage and use.
Reactivity: Understanding its reactivity with other compounds helps predict potential interactions in biological systems.
Applications
Scientific Uses
Ruzinurad is primarily utilized in clinical settings for managing hyperuricemia and gout. Ongoing research aims to explore its efficacy compared to existing treatments, potential side effects, and long-term outcomes in patients. Additionally, it serves as a valuable tool in pharmacological studies aimed at understanding urate transport mechanisms and developing next-generation uricosuric agents.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Vodobatinib is an orally bioavailable, Bcr-Abl tyrosine kinase inhibitor (TKI), with potential antineoplastic activity. Upon administration, vodobatinib selectively targets and binds to the Bcr-Abl fusion oncoprotein, including various Bcr-Abl mutant forms, such as those with the 'gatekeeper' resistance mutation T315I. This inhibits proliferation of Bcr-Abl-expressing tumor cells. The Bcr-Abl fusion protein is an aberrantly activated tyrosine kinase produced by certain leukemia cells. T315I, an amino acid substitution where threonine (T) has been mutated to isoleucine (I) at position 315 in the tyrosine-protein kinase ABL1 portion of the Bcr-Abl fusion protein, plays a key role in resistance to certain chemotherapeutic agents and its expression is associated with poor prognosis.
Rezafungin is a member of the family of echinocandins that inhibits 1,3-beta-D-glucan synthase. It is developed by Cidara Therapeutics and approved for the treatment of candidaemia and invasive candidiasis in patients aged >= 18 years who have limited or no alternative treatment options. It is an echinocandin, a quaternary ammonium ion, an antibiotic antifungal drug, an azamacrocycle, a homodetic cyclic peptide and an aromatic ether. Rezafungin is an echinocandin antifungal drug. Unlike other echinocandins such as [caspofungin] and [micafungin], rezafungin has long‐acting pharmacokinetics and a high stability that allows for it to have long dosing intervals maintaining high plasma exposure. Rezafungin has a half-life higher than 130 hours and can be administered once a week instead of daily. It can only be administered intravenously but does not reach therapeutic concentrations in the central nervous system, eye and urine. Rezafungin is active against Candida albicans, Candida glabrata, Candida parapsilosis and Candida tropicalis, as well as other Candida and Aspergillus spp. Clinical studies have shown that rezafungin is non-inferior to caspofungin for the treatment of candidaemia and invasive candidiasis. In March 2023, the FDA approved rezafungin for injection for the treatment of candidemia and invasive candidiasis in adults with limited or no alternative treatment options. Rezafungin is a next-generation, semi-synthetic, cyclic lipopeptide and echinocandin derivative, with potential antifungal activity. Upon administration, rezafungin inhibits the fungal specific enzyme 1,3-beta-D-glucan synthase, which is essential for fungal cell wall synthesis, and results in decreased synthesis of beta(1,3)-D-glucan. This weakens the fungal cell wall thereby causing osmotic lysis, fungal cell wall rupture and fungal cell death.